![molecular formula C15H14ClNO4S B12952605 Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is a compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.8 g/mol It is a derivative of phenylalanine, an essential amino acid, and contains a sulfonyl group attached to a 3-chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- typically involves the reaction of phenylalanine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]phenylalanine
- N-[(4-bromophenyl)sulfonyl]phenylalanine
- N-[(4-fluorophenyl)sulfonyl]phenylalanine
Uniqueness
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C15H14ClNO4S |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)/t14-/m0/s1 |
Clave InChI |
XZBAIPMBXLSRKT-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




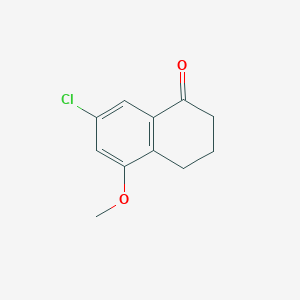
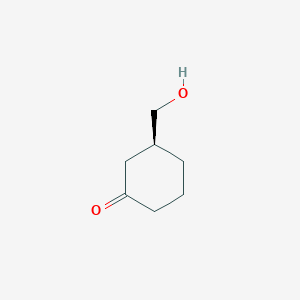
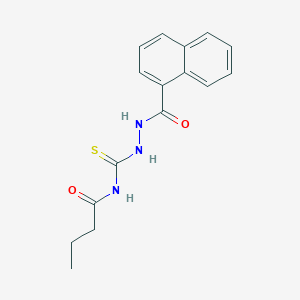

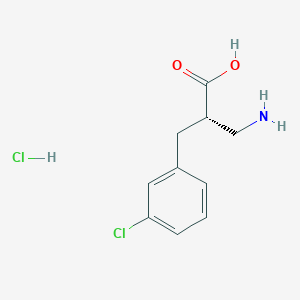

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

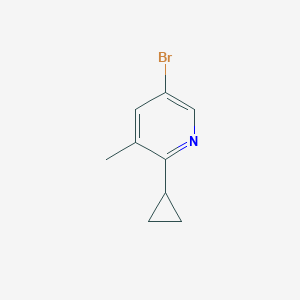
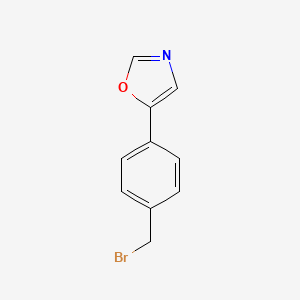
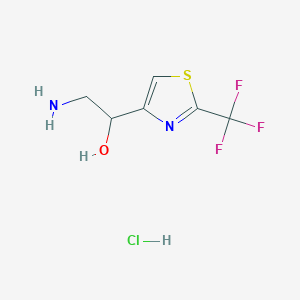
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
